![molecular formula C23H15F2NO6 B13590108 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its unique structure, which includes a difluorinated dioxaindane core. It is primarily used in the field of organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid typically involves multiple steps:
Formation of the Dioxaindane Core: The dioxaindane core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Difluoro Groups: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent addition.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorenylmethoxycarbonyl derivatives.
科学的研究の応用
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is used in various scientific research applications:
Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by protecting amino groups from unwanted reactions.
Biology: Used in the synthesis of peptide-based probes for studying biological processes.
Medicine: Potential use in the development of peptide-based therapeutics.
Industry: Employed in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid involves:
Protection of Amino Groups: The Fmoc group protects amino groups by forming a stable carbamate linkage, preventing unwanted reactions during synthesis.
Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
類似化合物との比較
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride: Used as a protecting group in peptide synthesis.
2,2,2-Trifluoroethyl chloroformate: Another protecting group used in organic synthesis.
Boc (tert-butoxycarbonyl) protecting group: Commonly used in peptide synthesis.
Uniqueness
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is unique due to its difluorinated dioxaindane core, which imparts distinct chemical properties and reactivity compared to other protecting groups. This uniqueness makes it valuable in specific synthetic applications where traditional protecting groups may not be suitable.
特性
分子式 |
C23H15F2NO6 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C23H15F2NO6/c24-23(25)31-19-9-16(21(27)28)18(10-20(19)32-23)26-22(29)30-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,26,29)(H,27,28) |
InChIキー |
WMFCHVSWDPFUNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4C(=O)O)OC(O5)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
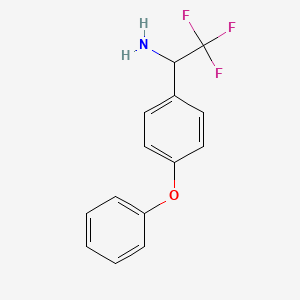
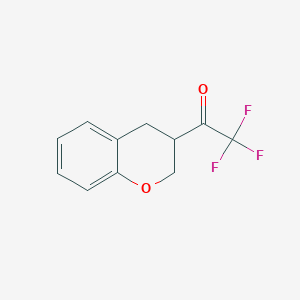
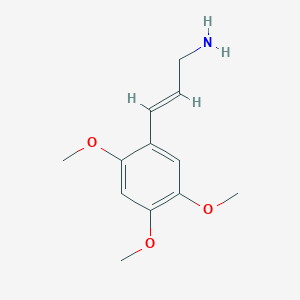
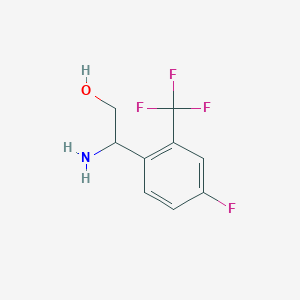
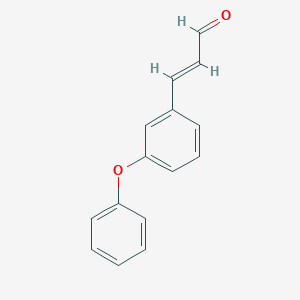

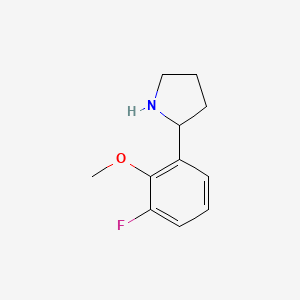

![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)
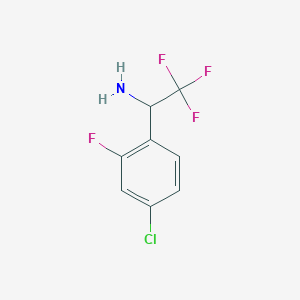
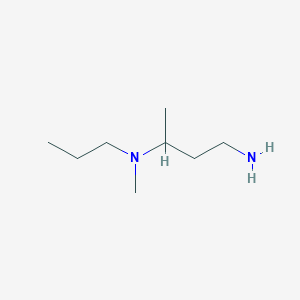
![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
